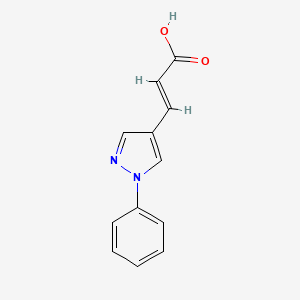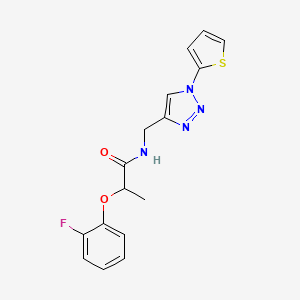
2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a thiophenyl group, and a 1,2,3-triazole ring. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule’s structure includes a fluorophenoxy group, which may enhance its ability to cross biological membranes. The thiophenyl group could contribute to its potential biological activity, and the 1,2,3-triazole ring is a common structural motif in many pharmaceuticals .Applications De Recherche Scientifique
Antibacterial and Antifungal Potentials
Research on similar compounds, such as 2-(6-methoxy-2-naphthyl)propionamide derivatives, has demonstrated significant antibacterial and antifungal activities. These compounds, synthesized through the reaction of naproxenoyl chloride with different amino compounds, have shown efficacy comparable to standard antimicrobial agents like Ampicilline and Flucanazole. The synthesis and evaluation of these compounds highlight the potential of structurally related propanamides in combating microbial infections (Helal et al., 2013).
Pharmacokinetics and Metabolism in Preclinical Studies
The pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), similar in structure to the chemical of interest, have been studied extensively. These compounds exhibit low clearance, moderate volume of distribution, and notable oral bioavailability in rat models. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of novel compounds, providing foundational knowledge for further drug development (Wu et al., 2006).
Neurokinin-1 Receptor Antagonism
Compounds with similar frameworks have been identified as potent neurokinin-1 (NK1) receptor antagonists. These antagonists are valuable in clinical applications such as managing emesis and depression. The development of water-soluble, orally active NK1 receptor antagonists underlines the therapeutic potential of structurally related propanamides in improving patient outcomes in various conditions (Harrison et al., 2001).
Antioxidant and Anticancer Activities
Derivatives of propanehydrazide, bearing resemblance to the compound , have shown promising antioxidant and anticancer activities. These compounds, upon screening, exhibited superior antioxidant activity compared to known antioxidants like ascorbic acid and demonstrated significant cytotoxicity against cancer cell lines. Such findings underscore the potential of propanamide derivatives in the development of novel anticancer therapies (Tumosienė et al., 2020).
Photoreactions and Drug Stability
Research on the photoreactions of drugs similar in structure, such as flutamide, reveals how different solvents influence the stability and behavior of these compounds under UV light. Understanding the photoreactions of propanamide derivatives is essential for improving drug formulation and minimizing potential phototoxic effects (Watanabe et al., 2015).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-11(23-14-6-3-2-5-13(14)17)16(22)18-9-12-10-21(20-19-12)15-7-4-8-24-15/h2-8,10-11H,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTRNTRMMNFGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN(N=N1)C2=CC=CS2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

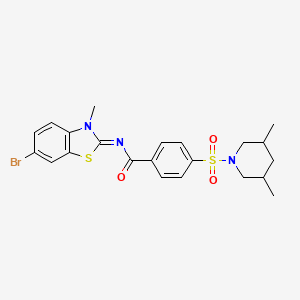
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2571398.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571399.png)

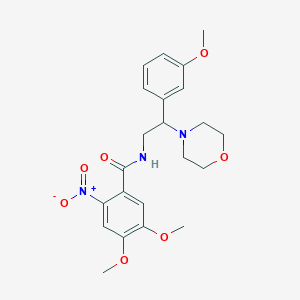
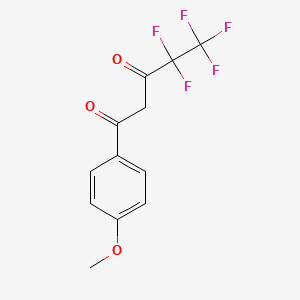
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571403.png)
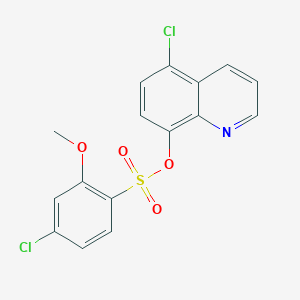
![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)
![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2571409.png)
![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)
